molecular formula C13H18N4O B6416816 1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2098081-21-9

1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No. B6416816
CAS RN: 2098081-21-9
M. Wt: 246.31 g/mol
InChI Key: CVAUBJVOYFONLP-UHFFFAOYSA-N
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Description

“1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one” is a small molecule kinase inhibitor. It has a molecular weight of 246.31 g/mol. This compound is related to a class of piperazine-based derivatives .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

CPEP has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interaction, and drug delivery. CPEP has also been used in studies of the structure and function of proteins, as well as in the development of novel drugs. Additionally, CPEP has been used in studies of the regulation of gene expression, as well as in research related to cancer and other diseases.

Mechanism of Action

CPEP has been found to interact with a variety of enzymes, proteins, and other biological molecules. CPEP binds to a variety of proteins, including those involved in signal transduction, protein folding, and enzyme inhibition. Additionally, CPEP has been found to interact with a variety of enzymes, such as those involved in the metabolism of drugs, and to affect the activity of enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
CPEP has been found to have a variety of biochemical and physiological effects. CPEP has been found to inhibit the activity of enzymes involved in signal transduction, protein folding, and enzyme inhibition. Additionally, CPEP has been found to affect the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the regulation of gene expression. CPEP has also been found to have an effect on the transport of molecules across cell membranes, as well as on the production of cytokines and other signaling molecules.

Advantages and Limitations for Lab Experiments

CPEP has a number of advantages for use in laboratory experiments. CPEP is relatively inexpensive and easy to synthesize, and it can be used in a variety of experiments. Additionally, CPEP has a wide range of effects on biochemical and physiological processes, making it a useful tool for researchers in many fields. However, CPEP also has a number of limitations for use in laboratory experiments. CPEP has a relatively short half-life, which can make it difficult to use for long-term experiments. Additionally, CPEP can be toxic at high concentrations, and it can interact with a variety of proteins and enzymes, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of CPEP in scientific research. One potential area of research is the development of novel drugs based on CPEP, which could be used to treat a variety of diseases. Additionally, CPEP could be used in the development of novel delivery systems for drugs, as well as in the development of new ways to regulate gene expression. Additionally, CPEP could be used in the development of new ways to target specific enzymes or proteins, as well as in the development of new methods for studying the structure and function of proteins. Finally, CPEP could be used in the development of new ways to study the effects of drugs on biochemical and physiological processes.

Synthesis Methods

CPEP can be synthesized through a variety of methods, but the most common is a reaction between 2-chloro-6-methylpyrimidine and 1-ethyl-4-piperazinecarboxylic acid. This reaction is typically performed in a solvent such as acetonitrile, and the reaction is then quenched with dilute hydrochloric acid. The mixture is then filtered and the desired product is extracted with ethyl acetate. This method yields CPEP in a high purity and is relatively simple and cost-effective.

properties

IUPAC Name

1-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-10(18)16-4-6-17(7-5-16)13-8-12(11-2-3-11)14-9-15-13/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAUBJVOYFONLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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